molecular formula C23H23N3O5 B11479900 3,4,5-Trimethoxy-N-{2-[(pyridin-3-ylmethyl)-carbamoyl]-phenyl}-benzamide

3,4,5-Trimethoxy-N-{2-[(pyridin-3-ylmethyl)-carbamoyl]-phenyl}-benzamide

Cat. No.: B11479900
M. Wt: 421.4 g/mol
InChI Key: WZPAZZBZOTVLOC-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(2-{[(pyridin-3-yl)methyl]carbamoyl}phenyl)benzamide: is a complex organic compound with a unique structure that includes a trimethoxyphenyl group, a pyridinylmethyl group, and a carbamoylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trimethoxy-N-(2-{[(pyridin-3-yl)methyl]carbamoyl}phenyl)benzamide typically involves multiple steps, including the formation of the trimethoxyphenyl group, the introduction of the pyridinylmethyl group, and the coupling of these groups with the carbamoylphenyl moiety. Common synthetic routes may involve:

    Formation of Trimethoxyphenyl Group: This can be achieved through the methylation of hydroxybenzene derivatives using methylating agents like dimethyl sulfate or methyl iodide.

    Introduction of Pyridinylmethyl Group: This step may involve the use of pyridine derivatives and appropriate alkylating agents.

    Coupling Reactions: The final coupling of the trimethoxyphenyl and pyridinylmethyl groups with the carbamoylphenyl moiety can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions for substitution reactions may include the use of halogenating agents, acids, or bases depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Biology: In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxy-N-(2-{[(pyridin-3-yl)methyl]carbamoyl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group may play a role in binding to hydrophobic pockets, while the pyridinylmethyl and carbamoylphenyl groups can interact with polar or charged regions of the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

  • 3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
  • 3,4,5-Trimethoxy-N-(3-methyl-2-pyridinyl)benzamide
  • 3,4,5-Trimethoxy-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

Uniqueness: The uniqueness of 3,4,5-Trimethoxy-N-(2-{[(pyridin-3-yl)methyl]carbamoyl}phenyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-(pyridin-3-ylmethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C23H23N3O5/c1-29-19-11-16(12-20(30-2)21(19)31-3)22(27)26-18-9-5-4-8-17(18)23(28)25-14-15-7-6-10-24-13-15/h4-13H,14H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

WZPAZZBZOTVLOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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